Ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate
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Overview
Description
Ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate is a chemical compound with the molecular weight of 225.63 . It is a type of imidazopyridine, which is an important fused bicyclic 5,6 heterocycle .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another study reported the synthesis of imidazo[1,5-a]pyrimidines from 5-amino-1H-imidazole-4-carboxamide, 5-amino-1H-imidazole-4-carbonitrile, ethyl 5-amino-1H-imidazole-2-carboxylate, and 5-amino-2-methyl-1H-imidazole .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H8ClN3O2/c1-2-15-9(14)7-8-12-6(10)3-4-13(8)5-11-7/h3-5H,2H2,1H3 .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Reactivity
- Ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate and similar compounds have been used in the synthesis of various heterocyclic compounds. For instance, ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates, prepared by reacting ethyl 2-chloroacetoacetate with 2-aminopyrimidines, have been studied for their potential anti-inflammatory and analgesic properties (Abignente et al., 1984).
- A study by Novinson et al. (1974) focused on the synthesis of various imidazo[1,5-a]pyrimidine-8-carboxamides, highlighting the chemical reactivity and potential for creating novel compounds with ethylacetoacetate and other β-dicarbonyl compounds (Novinson et al., 1974).
Chemical Modifications and Derivatives
- Research by Lebed' et al. (2013) demonstrated the synthesis of functionalized imidazo[1,5-c]pyrimidine derivatives, indicating the versatility of these compounds in creating diverse chemical structures. This study particularly highlighted the role of ethyl 6-azidomethyl-1,2,3,4-tetrahydro-4-R-2-oxo-5-pyrimidinecarboxylates in the synthesis process (Lebed' et al., 2013).
Potential Pharmaceutical Applications
- The work by Abignente et al. (1982) explored the anti-inflammatory potential of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, synthesized using ethyl 2-chloroacetoacetate and 2-aminopyridines. This study emphasizes the relevance of these compounds in medicinal chemistry (Abignente et al., 1982).
- Similarly, Farag et al. (2008) investigated the antimicrobial potential of various pyrimidine derivatives, including those synthesized using ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate, a compound related to this compound (Farag et al., 2008).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)7-8-12-6(10)3-4-13(8)5-11-7/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGUFWHUAWJDRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=CN2C=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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